molecular formula C22H23ClO3 B11410514 7-[(4-chlorobenzyl)oxy]-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one

7-[(4-chlorobenzyl)oxy]-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one

Cat. No.: B11410514
M. Wt: 370.9 g/mol
InChI Key: OFGKIYJQOMRRED-UHFFFAOYSA-N
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Description

The compound 7-[(4-chlorophenyl)methoxy]-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one is a synthetic organic molecule belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a chlorophenyl group and a methoxy group in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-chlorophenyl)methoxy]-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2H-chromen-2-one and 4-chlorobenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 4-chlorobenzyl chloride is added to a solution of 4-methyl-2H-chromen-2-one in DMF, followed by the addition of potassium carbonate. The reaction mixture is heated to reflux for several hours, allowing the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

7-[(4-chlorophenyl)methoxy]-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(4-chlorophenyl)methoxy]-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an anti-inflammatory and antioxidant agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-chlorophenyl)methoxy]-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2H-chromen-2-one: A simpler chromen-2-one derivative with similar core structure but lacking the chlorophenyl and methoxy groups.

    7-methoxy-4-methyl-2H-chromen-2-one: Another derivative with a methoxy group at the 7-position but without the chlorophenyl group.

Uniqueness

7-[(4-chlorophenyl)methoxy]-4-methyl-3-(3-methylbutyl)-2H-chromen-2-one: is unique due to the presence of both the chlorophenyl and methoxy groups, which contribute to its distinct chemical and biological properties. These substituents enhance its potential as a therapeutic agent and provide opportunities for further chemical modifications.

Properties

Molecular Formula

C22H23ClO3

Molecular Weight

370.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-4-methyl-3-(3-methylbutyl)chromen-2-one

InChI

InChI=1S/C22H23ClO3/c1-14(2)4-10-20-15(3)19-11-9-18(12-21(19)26-22(20)24)25-13-16-5-7-17(23)8-6-16/h5-9,11-12,14H,4,10,13H2,1-3H3

InChI Key

OFGKIYJQOMRRED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl)CCC(C)C

Origin of Product

United States

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